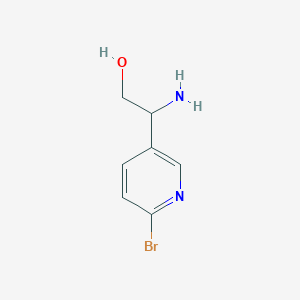
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by amination and hydroxylation. One common method involves the reaction of 6-bromopyridine with ethylene oxide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol: A closely related compound with a different bromine position.
Uniqueness
2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-amino-2-(6-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
InChI-Schlüssel |
VDJFRGHSYONBMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















